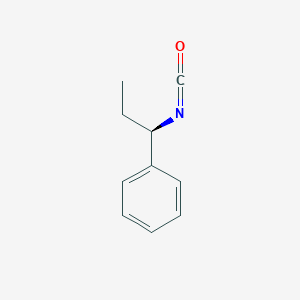

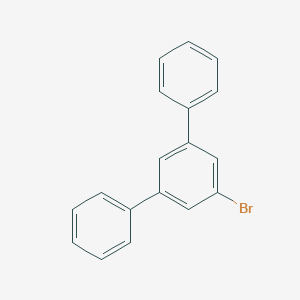

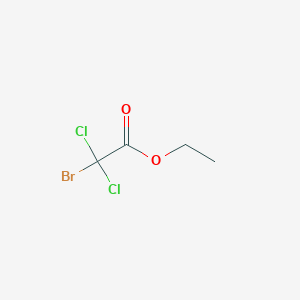

(R)-(+)-1-Phenylpropyl isocyanate

Vue d'ensemble

Description

Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Molecular Structure Analysis

Isocyanates are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .

Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

Isocyanates are generally liquids at room temperature and have a strong, pungent odor. They are usually colorless, but can be yellowish. They have a low boiling point and a high vapor pressure, which means they can easily become airborne .

Applications De Recherche Scientifique

Blocked Isocyanates

- Scientific Field : Polymer Chemistry .

- Application Summary : Blocked isocyanates are used in non-traditional polyurethane based polymer applications . They are used in the production of a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .

- Methods of Application/Experimental Procedures : The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .

- Results/Outcomes : The use of blocked isocyanates has helped overcome the problem of isocyanate sensitivity towards moisture, which makes prolonged storage of these compounds unfeasible . This has led to significant developments in the synthesis of polyurethane .

Blocked Isocyanates

- Scientific Field : Polymer Chemistry .

- Application Summary : Blocked isocyanates are used in non-traditional polyurethane based polymer applications . They are used in the production of a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .

- Methods of Application/Experimental Procedures : The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .

- Results/Outcomes : The use of blocked isocyanates has helped overcome the problem of isocyanate sensitivity towards moisture, which makes prolonged storage of these compounds unfeasible . This has led to significant developments in the synthesis of polyurethane .

Blocked Isocyanates

- Scientific Field : Polymer Chemistry .

- Application Summary : Blocked isocyanates are used in non-traditional polyurethane based polymer applications . They are used in the production of a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .

- Methods of Application/Experimental Procedures : The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .

- Results/Outcomes : The use of blocked isocyanates has helped overcome the problem of isocyanate sensitivity towards moisture, which makes prolonged storage of these compounds unfeasible . This has led to significant developments in the synthesis of polyurethane .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1R)-1-isocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPXXSJFZSZULR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Phenylpropyl isocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)